1-[(2-Methoxy-5-nitrobenzene)sulfonyl]piperidine
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Overview
Description
1-[(2-Methoxy-5-nitrobenzene)sulfonyl]piperidine is an organic compound with the molecular formula C12H16N2O5S. It is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a methoxy-nitrobenzene moiety.
Preparation Methods
The synthesis of 1-[(2-Methoxy-5-nitrobenzene)sulfonyl]piperidine typically involves the reaction of piperidine with 2-methoxy-5-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-[(2-Methoxy-5-nitrobenzene)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various bases and acids depending on the specific reaction . The major products formed from these reactions include amines, aldehydes, carboxylic acids, and substituted derivatives .
Scientific Research Applications
1-[(2-Methoxy-5-nitrobenzene)sulfonyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-5-nitrobenzene)sulfonyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
1-[(2-Methoxy-5-nitrobenzene)sulfonyl]piperidine can be compared with similar compounds such as:
1-[(2-Methoxy-5-nitrobenzene)sulfonyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may result in different binding affinities and biological activities.
1-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine: The presence of a morpholine ring can influence the compound’s solubility and reactivity.
1-[(2-Methoxy-5-nitrobenzene)sulfonyl]azepane: The larger ring size of azepane can affect the compound’s conformational flexibility and interactions with targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-19-11-6-5-10(14(15)16)9-12(11)20(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAUDXCHHCCWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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